5-(2,4-Dichlorobenzyl)-2-methyl-4,6-pyrimidinediamine
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Overview
Description
5-(2,4-Dichlorobenzyl)-2-methyl-4,6-pyrimidinediamine is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with a 2,4-dichlorobenzyl group and two amino groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorobenzyl)-2-methyl-4,6-pyrimidinediamine typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-methyl-4,6-diaminopyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorobenzyl)-2-methyl-4,6-pyrimidinediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2,4-Dichlorobenzyl)-2-methyl-4,6-pyrimidinediamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorobenzyl)-2-methyl-4,6-pyrimidinediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.
2,4-Dichlorobenzyl chloride: Used as a starting material for the synthesis of various organic compounds.
2,4-Dichlorobenzonitrile: Employed in the production of herbicides and other agrochemicals.
Uniqueness
5-(2,4-Dichlorobenzyl)-2-methyl-4,6-pyrimidinediamine is unique due to its specific substitution pattern and the presence of both amino and dichlorobenzyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
5-(2,4-Dichlorobenzyl)-2-methyl-4,6-pyrimidinediamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₁H₁₃Cl₂N₅
- Molecular Weight : 276.17 g/mol
- IUPAC Name : 5-(2,4-dichlorobenzyl)-2-methylpyrimidine-4,6-diamine
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Notably, it has shown potential as an antagonist for certain receptors involved in stress response regulation.
Key Findings:
- Corticotropin-Releasing Factor (CRF) Receptor Antagonism : Research indicates that related compounds exhibit potent binding inhibition to CRF receptors. For instance, a structurally similar compound demonstrated an IC50 value of 9.5 nM against CRF1 receptors, suggesting a strong inhibitory effect on stress-induced hormonal responses .
- Metabolic Stability : Studies have highlighted the metabolic stability of derivatives in human hepatic microsomes, which is crucial for their therapeutic efficacy. For example, a related compound showed a metabolic clearance rate of 182 μL/min/mg .
Biological Activity Overview
The biological activities associated with this compound include:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Antidepressant Effects : Due to its action on CRF receptors, it may influence mood regulation and stress response.
- Anticancer Potential : Some derivatives have been investigated for their ability to inhibit tumor growth in preclinical models.
Table 1: Summary of Biological Activities
Activity Type | Mechanism/Target | Reference |
---|---|---|
CRF Receptor Antagonism | Inhibition of ACTH secretion | |
Antimicrobial | Inhibition of bacterial growth | |
Antidepressant | Modulation of stress response |
Case Study Example
A notable case study involved the evaluation of a related compound's effects on stress-induced behaviors in animal models. The study found that administration led to significant reductions in anxiety-like behaviors compared to control groups. This suggests that compounds similar to this compound may offer therapeutic benefits for stress-related disorders.
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methyl]-2-methylpyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4/c1-6-17-11(15)9(12(16)18-6)4-7-2-3-8(13)5-10(7)14/h2-3,5H,4H2,1H3,(H4,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHUPCSFUAVJMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)N)CC2=C(C=C(C=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.